![molecular formula C17H22N2OS B2931935 N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide CAS No. 450348-59-1](/img/structure/B2931935.png)
N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide
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Description
N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide, also known as CISA, is a novel compound that has gained significant attention in the field of medicinal chemistry. CISA is a sulfhydryl-containing compound that has shown promising results in various scientific research applications.
Scientific Research Applications
Anticancer Research
Compounds with an indole core, such as “N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide”, have been studied for their potential as anticancer agents. For instance, indole derivatives have been evaluated for their ability to bind Bcl-2 family proteins and exhibit antiproliferative activity against various cancer cell lines .
Tubulin Polymerization Inhibition
Some indole derivatives have shown the ability to inhibit tubulin polymerization, which is a promising target for cancer therapy. These compounds can induce cell apoptosis and arrest cells in the G2/M phase, similar to the action of colchicine .
Antiviral Applications
Indole-based compounds have been repurposed as inhibitors of RNA-dependent RNA polymerase (RdRp), which is a key enzyme in the replication of viruses like SARS-CoV-2 .
Plant Growth Regulation
Indole-3-acetic acid, derived from tryptophan degradation in plants, is a plant hormone that regulates growth. Derivatives of indole, including those similar to “N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide”, could potentially be used in agricultural research to modulate plant growth .
Novel Stimulants
Substituted cathinones, which are structurally related to compounds like “N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide”, have been classified as novel stimulants with psychoactive effects similar to amphetamines .
Chemical Synthesis
Indole derivatives are valuable intermediates in chemical synthesis, enabling the construction of complex molecules with potential pharmaceutical applications .
properties
IUPAC Name |
N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-19-11-16(14-9-5-6-10-15(14)19)21-12-17(20)18-13-7-3-2-4-8-13/h5-6,9-11,13H,2-4,7-8,12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMWUSCNCYXWNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)SCC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901330059 |
Source
|
Record name | N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901330059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51085519 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide | |
CAS RN |
450348-59-1 |
Source
|
Record name | N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901330059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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